5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-
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Description
The closest compound I found is "3-Oxa-8-azaspiro[3.5]nonane-8-carboxylic acid tert-butyl ester"1. However, the information available is limited and does not provide a comprehensive description of the compound.
Synthesis Analysis
There is no specific synthesis analysis available for “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-”. However, there are related compounds such as “2-Oxo-7-azaspiro [3.5]nonane-7-carboxylate tert-butyl ester” and “2-Oxa-6-azaspiro[3.5]nonane oxalate” that might have similar synthesis processes23.Molecular Structure Analysis
The molecular structure of “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-” is not readily available. However, a related compound “5-Oxa-2-azaspiro [3.5]nonane-2-carboxylic acid, 8- (hydroxymethyl)-, 1,1-dimethylethyl ester” has a molecular formula of C13H23NO4 and a molecular weight of 257.334.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-”.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-” are not readily available. However, a related compound “5-Oxa-2-azaspiro [3.5]nonane-2-carboxylic acid, 8- (hydroxymethyl)-, 1,1-dimethylethyl ester” has a predicted boiling point of 376.8±27.0 °C and a predicted density of 1.16±0.1 g/cm34.Safety And Hazards
There is no specific safety and hazard information available for “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-”.
Future Directions
There is no specific information available on the future directions of “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8S)-rel-”.
properties
IUPAC Name |
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4?,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGLMFDAMROFT-YJEMDFIKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@]2(CNC2=O)OC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
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